molecular formula C19H24ClN3O2S B2969175 6-Isopropyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1177833-88-3

6-Isopropyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No. B2969175
CAS RN: 1177833-88-3
M. Wt: 393.93
InChI Key: UBPOVHMICNQANF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves several steps. Notably, 3-amino-4-cyano-2-thiophenecarboxamides serve as versatile synthons. Heating these compounds in formic acid yields thieno[3,2-d]pyrimidin-4-ones. Alternatively, reaction with 2,2,6-trimethyl-4H-1,3-dioxin-4-one produces β-keto amides, which cyclize to thienopyrimidine-2,4-diones. Refluxing β-keto amide derivatives with potassium carbonate affords the thieno[3,4-b]pyridine derivatives .

Molecular Structure Analysis

The molecular formula of this compound is C{8}H~{11}BClNO~{2}~. It contains a chlorinated pyridine ring, an isopropyl group, and a phenylacetamido moiety. The boronic acid functionality provides versatility for further derivatization .

Chemical Reactions Analysis

The key mechanism of action involves the suppression of cyclooxygenase (COX) enzymes. COX enzymes convert arachidonic acid into thromboxanes, prostaglandins (PGE~{2}~), and prostacyclins. The beneficial effects of this compound are attributed to the deficiency of these eicosanoids .

Mechanism of Action

The compound likely exerts its effects through COX inhibition, modulating inflammatory mediators such as prostaglandin E{2}~, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, and interleukins. Further studies are needed to elucidate its precise mechanism .

properties

IUPAC Name

2-[(2-phenylacetyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S.ClH/c1-12(2)22-9-8-14-15(11-22)25-19(17(14)18(20)24)21-16(23)10-13-6-4-3-5-7-13;/h3-7,12H,8-11H2,1-2H3,(H2,20,24)(H,21,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPOVHMICNQANF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.